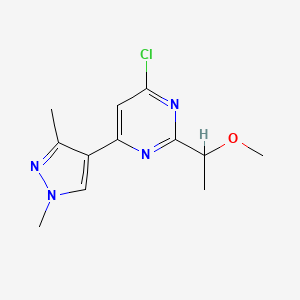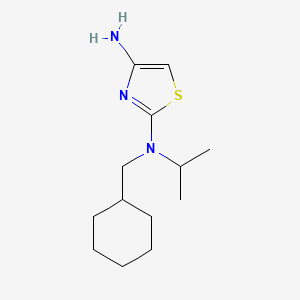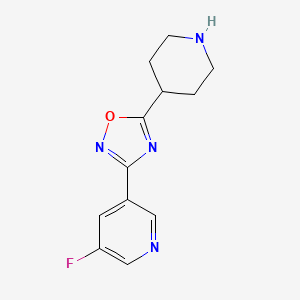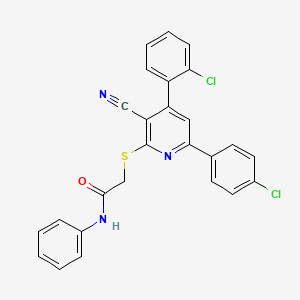![molecular formula C8H4F3NO2 B11785356 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole typically involves the reaction of difluoromethoxy-substituted benzene derivatives with appropriate reagents to form the oxazole ring. One common method involves the use of difluorocarbene intermediates, which can be generated through the reaction of difluoromethyl halides with strong bases . The reaction conditions often require the presence of a catalyst, such as palladium or copper, to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Aplicaciones Científicas De Investigación
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Uniqueness
2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethoxy and fluorine substituents, which impart distinct chemical properties. These substituents enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C8H4F3NO2 |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
2-(difluoromethoxy)-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F3NO2/c9-4-1-2-6-5(3-4)12-8(13-6)14-7(10)11/h1-3,7H |
Clave InChI |
QUWJOUOTAYTEOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)N=C(O2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785308.png)
![2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785311.png)
![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)

![2-(3-Aminopiperidin-1-yl)-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11785330.png)






